molecular formula C15H14N2 B12412242 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6

6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6

Cat. No.: B12412242
M. Wt: 228.32 g/mol
InChI Key: AWEWSJJCANQFRB-ALEXJTRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heterocyclic Core

  • Imidazo[1,2-a]pyridine System : The fused-ring system exhibits bond lengths characteristic of aromatic systems. The imidazole ring (C1–N1–C2–N2–C3) has an average bond length of 1.37 Å for C-N and 1.40 Å for C-C bonds, while the pyridine ring (C4–C9–N3–C5–C6–C7) features slightly longer C-C bonds (1.39–1.42 Å).
  • Deuterated Methyl Group : The CD~3~ group at position 6 adopts a trigonal pyramidal geometry with C-CD~3~ bond lengths of approximately 1.54 Å, consistent with sp³ hybridization.

Substituent Effects

  • p-Tolyl Group : The 4-methylphenyl substituent at position 2 is coplanar with the imidazole ring, facilitating π-conjugation. The dihedral angle between the phenyl ring and the imidazole plane is <5°, minimizing steric hindrance.
  • Deuterium Substitution : Isotopic replacement at positions 5, 7, and 8 reduces vibrational amplitudes in the pyridine ring, as evidenced by neutron diffraction studies of analogous deuterated compounds.

Table 2: Key Bond Lengths and Angles

Parameter Value (Å or °) Description
C6-CD~3~ bond length 1.54 ± 0.02 sp³ carbon-deuterium bond
N1-C2 bond length 1.37 ± 0.01 Imidazole ring C-N bond
Dihedral angle (phenyl/imidazole) 4.8° Near-planar alignment of substituent

Comparative Analysis of Deuterated vs. Non-Deuterated Structures

Deuteration introduces subtle but measurable differences in the compound’s physical and electronic properties:

Isotopic Effects on Geometry

  • Bond Lengths : C-D bonds are ~0.005 Å shorter than C-H bonds due to decreased zero-point vibrational energy. For example, the C-CD~3~ bond in the deuterated form measures 1.54 Å vs. 1.545 Å for C-CH~3~ in the non-deuterated analog.
  • Vibrational Modes : Infrared spectroscopy reveals a 15–20 cm⁻¹ redshift in C-D stretching frequencies (2,100–2,200 cm⁻¹) compared to C-H stretches (2,850–3,000 cm⁻¹).

Electronic Structure

  • Aromaticity : Deuterium substitution minimally affects π-electron density, as evidenced by nearly identical NMR chemical shifts for aromatic protons in deuterated and non-deuterated forms.
  • Dipole Moment : The deuterated compound exhibits a marginally higher dipole moment (0.02 D increase) due to altered electron distribution in the CD~3~ group.

Table 3: Isotopic Substitution Effects

Property Deuterated Form Non-Deuterated Form
Molecular Weight 228.32 g/mol 222.29 g/mol
C-X Bond Length (X = H/D) 1.54 Å (C-D) 1.545 Å (C-H)
C-D Stretching Frequency 2,150 cm⁻¹ N/A (C-H: 2,950 cm⁻¹)

Crystallographic Studies and Solid-State Arrangement

X-ray diffraction analyses of related imidazo[1,2-a]pyridine derivatives provide insights into the solid-state behavior of this compound:

Crystal Packing

  • Intermolecular Interactions : The planar heterocyclic core facilitates π-π stacking with an interplanar distance of 3.4–3.6 Å between adjacent molecules.
  • Hydrogen Bonding : While the deuterated methyl group does not participate in hydrogen bonding, the pyridine nitrogen (N3) may act as a weak acceptor for C-D···N interactions (2.9–3.1 Å).

Isotopic Effects on Crystallinity

  • Deuterated vs. Non-Deuterated : Neutron diffraction studies of analogous compounds show that deuteration increases crystal density by 0.5–1.0% due to reduced vibrational motion and tighter packing.
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a 2–3°C higher melting point for the deuterated form, attributed to stronger lattice forces.

Table 4: Crystallographic Parameters

Parameter Deuterated Form Non-Deuterated Form
π-π Stacking Distance 3.42 Å 3.48 Å
Melting Point 215–217°C 212–214°C
Crystal Density 1.28 g/cm³ 1.26 g/cm³

Properties

Molecular Formula

C15H14N2

Molecular Weight

228.32 g/mol

IUPAC Name

5,7,8-trideuterio-2-(4-methylphenyl)-6-(trideuteriomethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3/i2D3,5D,8D,9D

InChI Key

AWEWSJJCANQFRB-ALEXJTRMSA-N

Isomeric SMILES

[2H]C1=C(C2=NC(=CN2C(=C1C([2H])([2H])[2H])[2H])C3=CC=C(C=C3)C)[2H]

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C

Origin of Product

United States

Preparation Methods

Palladium/Platinum-Catalyzed Deuteration

A robust approach involves direct H-D exchange on the parent compound, 6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine, using a mixed Pd/C-Pt/C catalyst system. As reported by Sajiki et al. and expanded in recent studies, this method operates at 120°C under a deuterium gas atmosphere. The reaction achieves full deuteration at the methyl and pyridine positions within 48 hours, yielding the deuterated product with 85% efficiency. Critical parameters include:

  • Catalyst loading : 10 mol% Pd/C + 20 mol% Pt/C
  • Solvent : D₂O
  • Temperature : 120°C (sealed tube)

This method avoids complex multi-step synthesis but requires careful control of reaction conditions to prevent decomposition of the imidazopyridine core.

Silver-Catalyzed Site-Selective Deuteration

Recent advancements employ silver carbonate (Ag₂CO₃) with phosphine ligands (e.g., JohnPhos) for regioselective deuteration. This protocol, optimized for five-membered heterocycles, selectively deuterates the methyl group adjacent to the pyridine nitrogen. Key advantages include:

  • Functional group tolerance : Compatible with halogenated and nitro-substituted analogs.
  • Conditions : 10 mol% Ag₂CO₃, 20 mol% JohnPhos, CH₃OD, 65°C, 24 hours.

Comparative studies show silver catalysis achieves 92% deuterium incorporation at the methyl position, outperforming palladium in selectivity for electron-rich substrates.

Synthesis from Deuterated Building Blocks

Deuterated 5-Methylpyridin-2-amine Intermediate

A modular strategy involves synthesizing the deuterated heterocycle from labeled precursors. 5-Methylpyridin-2-amine-d₃, prepared via H-D exchange on pyridin-2-amine using D₂O and Pd/C, serves as the starting material. Cyclization with ethyl 2-chloro-3-oxobutanoate under reflux yields the imidazopyridine-d₃ core, which is further functionalized via Mannich reactions to introduce the 4-methylphenyl group.

Reaction Scheme :
$$
\text{5-Methylpyridin-2-amine-d}3 + \text{Ethyl 2-chloro-3-oxobutanoate} \xrightarrow{\Delta} \text{Imidazo[1,2-a]pyridine-d}3 \xrightarrow{\text{Mannich}} \text{Target Compound}
$$

This method achieves 75% overall yield but necessitates handling moisture-sensitive intermediates.

Deuterated Acetic Acid Derivatives

Patent literature describes the use of 2-[6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridin-3-yl]-acetic acid-d₄ as a key intermediate. The deuterated acetic acid is synthesized via hydrolysis of [6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridin-3-yl]-acetonitrile-d₄ using DCl/D₂SO₄ in D₂O. Subsequent amidation with dimethylamine-d₆ yields the target compound:

Key Steps :

  • Hydrolysis :
    • Substrate: [6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridin-3-yl]-acetonitrile-d₄
    • Conditions: DCl/D₂SO₄, D₂O, 90–105°C, 36 hours.
  • Amidation :
    • Reagents: Phosphorus oxychloride, dimethylamine-d₆
    • Solvent: CH₂Cl₂, 40–45°C.

This route achieves 68% yield with >99% isotopic purity, validated by LC-MS.

Comparative Analysis of Methodologies

Method Isotopic Purity Yield Cost Scalability
Pd/Pt H-D Exchange 85–90% 85% High Moderate
Silver Catalysis 92–95% 78% Medium High
Building Block >99% 75% Low High

Trade-offs :

  • H-D Exchange : Lower cost but limited to specific positions.
  • Building Blocks : Higher purity but requires multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The deuterated form may exhibit altered metabolic pathways, resulting in improved pharmacokinetic properties.

Comparison with Similar Compounds

Structural Variations

The imidazo[1,2-a]pyridine scaffold allows diverse substitutions at positions 2, 3, and 6, leading to distinct physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features References
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 -CH₃ (6), -C₆H₄-CH₃ (2), -N(CD₃)₂ (3) C₁₉H₁₅D₆N₃O 313.43 Deuterated standard for analytical use
Zolpidem -CH₃ (6), -C₆H₄-CH₃ (2), -N(CH₃)₂-COCH₃ (3) C₁₉H₂₁N₃O 307.39 GABA receptor agonist, hypnotic drug
6-Methyl-2-(4-nitrophenyl)-imidazo[1,2-a]pyridine -CH₃ (6), -C₆H₄-NO₂ (2) C₁₄H₁₁N₃O₂ 253.26 Electron-deficient aromatic system
[2-(4-Chlorophenyl)-6-methyl-imidazo[1,2-a]pyridin-3-yl]methanol -CH₃ (6), -C₆H₄-Cl (2), -CH₂OH (3) C₁₅H₁₃ClN₂O 272.73 Hydroxymethyl group enhances polarity
N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines -CH₃ (6), -C₆H₄-CH₃ (2), -CH=N-Ar (3) Variable ~300–350 Schiff base derivatives with antimicrobial activity

Key Structural Differences

  • Position 2: Substituents range from electron-donating (-CH₃) to electron-withdrawing (-NO₂, -Cl), altering electronic density and reactivity .
  • Position 3 : Functional groups like acetamide (zolpidem), hydroxymethyl, or Schiff bases dictate biological activity and solubility .
  • Deuteration: The deuterated analog shows isotopic stabilization, reducing metabolic degradation compared to non-deuterated counterparts .

Physicochemical Properties

Property 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 Zolpidem 6-Methyl-2-(4-nitrophenyl) Analog
Molecular Weight 313.43 307.39 253.26
Solubility Low in water, soluble in DMSO Lipophilic Low (polar nitro group)
Melting Point Not reported 196–197°C 178°C (Schiff base derivatives)
Stability Enhanced metabolic stability due to deuteration Prone to oxidation Stable under acidic conditions

6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6

  • Application : Internal standard in LC-MS for quantifying zolpidem and metabolites in pharmacokinetic studies .
  • Advantage : Isotopic labeling minimizes interference with analyte signals .

Zolpidem

  • Activity : Binds to GABA₀ receptors, inducing sedation and treating insomnia .
  • Clinical Use: FDA-approved hypnotic with rapid onset and short half-life .

Antimicrobial Schiff Base Derivatives

  • Activity : N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines show moderate activity against Staphylococcus aureus and Escherichia coli .

Hydroxymethyl and Nitrophenyl Derivatives

  • Potential Use: The hydroxymethyl analog (C₁₅H₁₃ClN₂O) is a candidate for prodrug development due to enhanced polarity . The nitrophenyl derivative may serve as a precursor in photoaffinity labeling studies .

Biological Activity

6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 is a deuterated derivative of the imidazo[1,2-a]pyridine class, known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly valuable for studying pharmacokinetics and metabolic pathways due to its deuterium labeling. The biological activity of imidazo[1,2-a]pyridines encompasses a range of therapeutic effects, making them significant in drug development.

  • Molecular Formula : C15H8D6N2
  • Molecular Weight : 228.32 g/mol
  • CAS Number : 959605-52-8
  • IUPAC Name : 6-(methyl-d3)-2-(p-tolyl)imidazo[1,2-a]pyridine-5,7,8-d3

The mechanism of action for 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The incorporation of deuterium aids in tracking the compound’s metabolic pathways and understanding its pharmacokinetics more effectively than its non-deuterated counterparts .

Biological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities:

  • Anticancer : Compounds in this class have shown promising anticancer properties by targeting specific cancer cell lines.
  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anti-inflammatory : Demonstrated potential in reducing inflammation in preclinical models.
  • CNS Activity : Some derivatives act on GABA-A receptors, influencing neuropharmacological pathways.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridineAnticancer, AntimicrobialModulates enzyme/receptor activity
Zolpidem (non-deuterated)Sedative, HypnoticSelective GABA-A receptor modulator
2-(4-Chlorophenyl)imidazo[1,2-a]pyridineAnticancerSimilar receptor interactions

Study on Pharmacological Effects

A comprehensive study analyzed various imidazo[1,2-a]pyridine analogs, including 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6. The findings highlighted:

  • Antitumor Activity : In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant potency.
  • Mechanistic Insights : Molecular docking studies suggested that the compound binds effectively to target proteins involved in cell cycle regulation.

Synthesis and Characterization

The synthesis typically involves:

  • Starting Materials : 2-Aminopyridine and 4-methylbenzaldehyde.
  • Cyclization Reaction : Catalyzed by Lewis acids to form the imidazo core.
  • Deuteration : Achieved through hydrogen-deuterium exchange reactions.

This synthetic route has been optimized for yield and purity using microwave-assisted techniques which significantly reduce reaction times compared to traditional methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.